REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[SH:9].[Br:10][C:11]1[CH:18]=[CH:17][C:14]([CH:15]=O)=[CH:13][CH:12]=1.CC1C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[Br:10][C:11]1[CH:18]=[CH:17][C:14]([C:15]2[S:9][C:3]3[CH:4]=[C:5]([CH3:8])[CH:6]=[CH:7][C:2]=3[N:1]=2)=[CH:13][CH:12]=1
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Name
|
|
Quantity
|
10.02 g
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Type
|
reactant
|
Smiles
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NC1=C(C=C(C=C1)C)S
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
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BrC1=CC=C(C=O)C=C1
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Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
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CC=1C=CC(=CC1)S(=O)(=O)O
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Name
|
|
Quantity
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150 mL
|
Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was then heated
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Type
|
TEMPERATURE
|
Details
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to reflux for 16 hours
|
Duration
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16 h
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Type
|
TEMPERATURE
|
Details
|
after cooling
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Type
|
EXTRACTION
|
Details
|
the reaction mixture was extracted with water
|
Type
|
CUSTOM
|
Details
|
the organic layer was evaporated
|
Type
|
CUSTOM
|
Details
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to dry
|
Type
|
CUSTOM
|
Details
|
the residue was then recrystallized with acetone
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)C=1SC2=C(N1)C=CC(=C2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.85 g | |
YIELD: PERCENTYIELD | 76.94% | |
YIELD: CALCULATEDPERCENTYIELD | 76.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |